2-Pyrrolino-dox - 175795-76-3

2-Pyrrolino-dox

Catalog Number: EVT-1182868
CAS Number: 175795-76-3
Molecular Formula: C31H33NO11
Molecular Weight: 595.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2-Pyrrolino-dox is synthesized from doxorubicin through various chemical modifications. Its classification falls under the category of anticancer agents, specifically targeting human malignancies such as pancreatic, lung, prostate, and gastric cancers. The compound exhibits improved efficacy and reduced side effects compared to traditional doxorubicin due to its targeted delivery mechanisms .

Synthesis Analysis

The synthesis of 2-Pyrrolino-dox involves several key steps:

  1. Starting Material: The process begins with doxorubicin as the primary starting material.
  2. Chemical Reaction: A significant step in the synthesis is the reaction of doxorubicin with 4-iodobutyraldehyde in dimethylformamide (DMF), which facilitates the formation of the pyrrolino moiety. This reaction typically requires a 30-fold excess of 4-iodobutyraldehyde and proceeds under controlled conditions to ensure high yield .
  3. Purification: The crude product is purified using flash chromatography on silica gel, employing a solvent system of chloroform and acetic acid in a ratio of 4:1 (vol/vol). High-performance liquid chromatography (HPLC) is utilized to monitor the reaction progress and assess product purity .
Molecular Structure Analysis

The molecular structure of 2-Pyrrolino-dox can be summarized as follows:

  • Chemical Formula: C₂₁H₂₃N₃O₁₃
  • Molecular Weight: Approximately 397.42 g/mol
  • Structural Features: The compound maintains the core anthracycline structure typical of doxorubicin but incorporates a pyrrolino group at the 3' position, which significantly alters its chemical behavior and biological activity. The presence of this group enhances its lipophilicity and cellular uptake while potentially modifying its interaction with biological targets .

Structural Representation

The structural representation includes:

  • An anthracycline ring system
  • A daunosamine sugar moiety
  • A pyrrolino substituent that influences both solubility and receptor interaction.
Chemical Reactions Analysis

2-Pyrrolino-dox participates in various chemical reactions that enhance its therapeutic potential:

  1. Conjugation Reactions: It can form conjugates with peptide carriers, improving targeting to specific cancer cell receptors (e.g., bombesin/gastrin-releasing peptide receptors). These conjugates exhibit significantly increased binding affinities compared to free drug forms .
  2. Cytotoxicity Mechanisms: The compound's mechanism involves intercalating into DNA strands, leading to inhibition of topoisomerase II, which is crucial for DNA replication and transcription. This action results in increased apoptosis in cancer cells .
Mechanism of Action

The mechanism of action for 2-Pyrrolino-dox primarily revolves around its ability to interfere with DNA synthesis and repair processes:

  1. DNA Intercalation: Like doxorubicin, it intercalates between base pairs in DNA, disrupting normal function.
  2. Enzyme Inhibition: It inhibits topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.
  3. Reactive Oxygen Species Production: The compound generates reactive oxygen species that contribute to oxidative stress within cancer cells, further promoting cell death .

In vitro studies have demonstrated that 2-Pyrrolino-dox exhibits cytotoxic effects up to 2500 times more potent than doxorubicin against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Pyrrolino-dox include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged light exposure.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for anthracycline derivatives.

These properties influence its formulation and delivery methods in clinical applications.

Applications

The applications of 2-Pyrrolino-dox are primarily focused on oncology:

  1. Targeted Cancer Therapy: Its ability to form conjugates with peptide carriers allows for targeted delivery to tumors expressing specific receptors, minimizing systemic toxicity associated with conventional chemotherapy .
  2. Research Tool: Used in studies investigating drug resistance mechanisms in cancer cells due to its unique action profile compared to traditional chemotherapeutics.
  3. Clinical Trials: Ongoing research aims to evaluate its effectiveness across various cancer types, particularly those resistant to standard treatments like doxorubicin .
Introduction to 2-Pyrrolino-Doxorubicin (2P-Dox)

Chemical Structure and Derivative Classification of Anthracyclines

2-Pyrrolino-Dox (chemical formula: C~31~H~33~NO~11~, PubChem CID: 119196) is classified as a C-13 aminoglycoside-modified anthracycline [1]. Its core structure retains the tetracyclic anthraquinone chromophore characteristic of doxorubicin, essential for DNA intercalation. The defining structural modification occurs at the C-13 position of the daunosamine sugar moiety, where a reductive amination reaction replaces the native ketone with a cyclic aminal bridge (Figure 1) [4] [7]. This bridge incorporates a pyrroline ring, conferring distinct biochemical properties.

  • Structural Comparison to Doxorubicin:
  • Common Features: Planar anthraquinone ring (enabling DNA intercalation), hydroxylated anthracycline ring (contributing to redox activity), and amino sugar moiety (facilitating DNA binding and cellular uptake).
  • Critical Distinction: The C-13 aminal bridge in 2-Pyrrolino-Dox introduces a latent aldehyde functionality masked within a prodrug configuration (e.g., diacetoxy prodrug). Intracellular esterase cleavage liberates the aldehyde, enabling spontaneous cyclization into the bioactive 2-pyrrolino form. This cyclic aminal structure is pivotal for its enhanced DNA binding mode and resistance evasion [7].

Figure 1: Conceptual Chemical Structure of 2-Pyrrolino-Doxorubicin Highlighting the C-13 Aminal Bridge (Based on Synthesis Pathways Described in [4] [7])

O/ \\/   \\(HO) O = C    /     \\ = O/          \\ /       \\ /         \\HO-|            |          |           |-OCH~3~\\          / \\       / \\         /\\ O    //     \\   //     \\ O //|         | |         |OH        | |         | OH\\\\N-CH~3~\\\\O = C               O/ \\                / \\H~3~C   CH~3~   ... [Daunosamine Sugar] ... -NH-CH-CH~2~-CH~2~- (Cyclic Aminal Bridge)\\ /                \\ /O                  O

Table 1: Key Chemical Characteristics of 2-Pyrrolino-Doxorubicin

Property2-Pyrrolino-DoxorubicinConventional Doxorubicin
Chemical ClassificationC-13 modified anthracycline (aminoglycoside)Anthracycline glycoside
Core AnthracyclineTetracyclic anthraquinone (unchanged)Tetracyclic anthraquinone
C-13 PositionCyclic aminal bridge (pyrroline ring)Ketone (C=O)
Prodrug RequirementOften administered as diacetoxy prodrugNo prodrug typically needed
Latent FunctionalityAldehyde (revealed after esterase cleavage)None
Bioactive FormCyclized aminal (2-pyrrolino form)Native aglycone/sugar structure

Historical Development and Rationale for 2-Pyrrolino-Dox Design

The development of 2-Pyrrolino-Dox emerged from concerted efforts in the late 1980s and 1990s to address two critical failures of conventional doxorubicin: dose-limiting systemic toxicity (particularly cardiotoxicity) and the development of multidrug resistance (MDR) in tumors [3] [7]. Research identified key resistance mechanisms, primarily the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively expels doxorubicin from cancer cells, drastically reducing its intracellular concentration and efficacy [7] [4]. Simultaneously, studies aimed to enhance the drug's DNA interaction beyond intercalation and topoisomerase II inhibition.

The rationale for modifying the C-13 position stemmed from structure-activity relationship (SAR) studies of anthracyclines. Researchers hypothesized that introducing a moiety capable of forming covalent adducts with DNA could yield compounds resistant to efflux and capable of overcoming resistance. This led to the design of molecules like 2-Pyrrolino-Dox, where the cyclic aminal bridge in its bioactive form reacts covalently with the exocyclic amino group of guanine bases within DNA [7]. Furthermore, early analogs demonstrated that N-alkylation at the daunosamine sugar could significantly alter susceptibility to P-gp-mediated efflux [4] [7]. The synthesis pathway typically involved reductive amination of doxorubicin with specific aldehydes (e.g., 4-iodobutyraldehyde in early methods [4]), later refined for prodrug strategies using masked aldehydes like the diacetate [7].

Targeted delivery concepts further propelled its development. Conjugating potent cytotoxins like 2-Pyrrolino-Dox to tumor-homing peptides (e.g., bombesin/gastrin-releasing peptide (GRP) analogs) was explored to enhance tumor specificity and reduce off-target effects [4]. These conjugates leveraged the overexpression of specific receptors (e.g., GRP receptors) on cancer cells (Table 2) [4].

Table 2: Early Development Milestones and Rationale for 2-Pyrrolino-Dox [4] [7]

Research ChallengeRationale for 2-Pyrrolino-Dox DesignKey Finding/Outcome
Multidrug Resistance (P-gp Efflux)Structural modification (C-13 aminal) reduces P-gp recognition2-Pyrrolino-Dox is not a substrate for P-gp; retains efficacy in resistant cell lines (e.g., A2780ADR)
Overcoming Doxorubicin ResistanceEnhanced DNA binding via covalent adduct formationForms stable aminal adducts with guanine, causing irreversible DNA damage
Dose-Limiting ToxicityIncreased potency allows lower effective dosesExhibits 100-1000-fold greater cytotoxicity than doxorubicin in vitro
Targeted Delivery NeedsCompatibility with conjugation chemistrySuccessfully conjugated to peptide carriers (e.g., bombesin analogs) via linker chemistry, maintaining receptor affinity (low nM K~d~)

Key Pharmacological Advantages Over Conventional Doxorubicin

2-Pyrrolino-Dox exhibits several validated pharmacological advantages over its parent compound, doxorubicin, primarily centered on enhanced cytotoxicity, mechanism of action, and ability to evade resistance mechanisms.

  • Enhanced DNA Interaction and Covalent Adduct Formation: The defining pharmacological advantage of bioactive 2-Pyrrolino-Dox is its capacity for covalent DNA modification. The aminal carbon within its structure is highly electrophilic. Upon intercalation into DNA—typically at GC-rich sequences—the aminal carbon reacts with the N2 amino group of a proximal guanine residue, forming a stable aminal adduct (Figure 2) [7]. This covalent bond formation creates a bifunctional lesion: the molecule remains intercalated and covalently anchored. This dual mechanism causes significantly more persistent and irreparable DNA damage compared to the non-covalent intercalation and transient topoisomerase II complex stabilization induced by doxorubicin [7]. This mechanism is crucial for its heightened cytotoxicity.

  • Evasion of P-glycoprotein-Mediated Multidrug Resistance (MDR): Conventional doxorubicin is a prime substrate for the ATP-dependent efflux pump P-glycoprotein (P-gp), a major cause of treatment failure. Structural analysis and functional assays confirm that the C-13 aminal bridge modification in 2-Pyrrolino-Dox dramatically reduces its affinity for P-gp [7] [4]. Consequently, 2-Pyrrolino-Dox is not effectively effluxed by P-gp-overexpressing cells. This is demonstrated by its sustained potency in doxorubicin-resistant cell lines. For example, in A2780ADR ovarian cancer cells (which exhibit strong P-gp-mediated resistance), 2-Pyrrolino-Dox showed an IC~50~ of 0.002 µM, compared to doxorubicin's IC~50~ of 0.99 µM—representing a 500-fold greater potency in the resistant line [7]. This circumvention of a primary resistance mechanism is a major therapeutic advantage.

  • Significantly Increased Potency: Across diverse cancer cell lines, 2-Pyrrolino-Dox consistently demonstrates orders-of-magnitude greater cytotoxic potency than doxorubicin. This elevated potency translates into potential for lower therapeutic doses. Representative data illustrates this disparity (Table 3) [4] [7].

Table 3: Comparative Cytotoxic Potency (IC~50~, µM) of 2-Pyrrolino-Doxorubicin vs. Doxorubicin in Human Cancer Cell Lines [4] [7]

Cell LineCancer TypeDoxorubicin (IC~50~, µM)2-Pyrrolino-Doxorubicin (IC~50~, µM)Potency Increase (Fold)
MCF-7Breast1.3 ± 0.20.010 ± 0.007~130-fold
A2780Ovarian (Parental)0.076 ± 0.0160.0017 ± 0.0004~45-fold
A2780ADROvarian (Dox-Resistant)0.99 ± 0.250.002 ± 0.001~500-fold
DMS-53LungNot Reported~0.0004*~2500-fold*
PC-3ProstateNot ReportedLow nM range>100-fold
MKN-45GastricNot ReportedLow nM range>100-fold

Data for DMS-53 specifically compared 2-Pyrrolino-Dox (IC~50~ ~0.0004 µM) to Doxorubicin (IC~50~ ~1 µM) [4].

  • Utility in Targeted Therapeutic Strategies: The combination of extreme potency and compatibility with conjugation chemistry makes 2-Pyrrolino-Dox an excellent warhead for targeted drug delivery systems. Its high cytotoxicity offsets potential inefficiencies in drug release at the tumor site. It has been successfully conjugated to:
  • Peptide Carriers: Specifically, bombesin/GRP receptor antagonists (e.g., carrier B1: [d-Tpi⁶,¹³ψ¹⁴, CH₂-NH, Leu¹⁴]bombesin-(6-14)), maintaining high receptor binding affinity (K~d~ ≈ 1-3 nM for conjugates like AN-254) while delivering potent cytotoxic effects to receptor-positive cancer cells (e.g., CFPAC-1, PC-3) [4].
  • Light-Activated Prodrugs: Caged derivatives (e.g., protected with nitroveratryl-based acetals) release active 2-Pyrrolino-Dox upon specific wavelength irradiation (e.g., 380 nm). These prodrugs exhibit dramatically reduced cytotoxicity in the dark (IC~50~ ~1-19 µM) but achieve single-digit nM potency (IC~50~ 0.002-0.05 µM) upon photoactivation, mirroring the activity of free 2-Pyrrolino-Dox itself. This enables spatiotemporal control of drug activation [7].

Figure 2: Mechanism of Covalent DNA Adduct Formation by 2-Pyrrolino-Doxorubicin

  • Intercalation: Bioactive 2-Pyrrolino-Dox intercalates into DNA double helix.
  • Positioning: The aminal carbon positions near the exocyclic N2 amino group of a guanine base.
  • Nucleophilic Attack: The N2 nitrogen of guanine acts as a nucleophile, attacking the electrophilic aminal carbon.
  • Adduct Formation: A stable covalent C-N bond (aminal linkage) is formed, tethering the anthracycline molecule irreversibly to the DNA strand. This bifunctional lesion (intercalation + covalent bond) causes severe, persistent DNA damage. [Based on mechanistic description in [7]]

Properties

CAS Number

175795-76-3

Product Name

2-Pyrrolino-dox

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C31H33NO11

Molecular Weight

595.6 g/mol

InChI

InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1

InChI Key

NOPNWHSMQOXAEI-PUCKCBAPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Synonyms

2-pyrrolino-DOX
2-pyrrolinodoxorubicin
3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate
AN 201
AN 204
AN-201
AN-204

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.